molecular formula C6H12CoN2S4 B104911 Cobalt(2+);N,N-dimethylcarbamodithioate CAS No. 15416-45-2

Cobalt(2+);N,N-dimethylcarbamodithioate

Cat. No.: B104911
CAS No.: 15416-45-2
M. Wt: 299.4 g/mol
InChI Key: XMCONMBWDXQHCA-UHFFFAOYSA-L
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Description

Cobalt(2+);N,N-dimethylcarbamodithioate is a coordination complex where a cobalt(II) ion is chelated by the bidentate ligand N,N-dimethylcarbamodithioate (DMDTC). The ligand consists of a carbamodithioate group (S₂C–N) with two methyl substituents on the nitrogen atom, forming a stable, sulfur-rich coordination environment for the Co²⁺ ion. This compound is structurally analogous to the fungicide ziram (zinc bis(N,N-dimethyldithiocarbamate)) but substitutes zinc with cobalt, altering its electronic properties and reactivity . While its direct applications are less documented in the literature, cobalt dithiocarbamate complexes are often studied for catalytic, magnetic, or sensing properties due to cobalt’s redox activity and ligand-field effects .

Properties

CAS No.

15416-45-2

Molecular Formula

C6H12CoN2S4

Molecular Weight

299.4 g/mol

IUPAC Name

cobalt(2+);N,N-dimethylcarbamodithioate

InChI

InChI=1S/2C3H7NS2.Co/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2

InChI Key

XMCONMBWDXQHCA-UHFFFAOYSA-L

SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2]

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2]

Synonyms

Bis(dimethyldithiocarbamic acid)cobalt(II) salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Metal Carbamodithioates

Zinc N,N-Dimethylcarbamodithioate (Ziram)

  • Structure and Bonding : Ziram shares the same ligand but coordinates Zn²⁺ instead of Co²⁺. The smaller ionic radius of Zn²⁺ (0.74 Å vs. Co²⁺: 0.74–0.89 Å, depending on spin state) results in a more compact geometry.
  • Applications : Ziram is widely used as an agricultural fungicide. In contrast, cobalt analogs are less utilized in agrochemicals, likely due to differing toxicity profiles .
  • Toxicity: Ziram exposure is linked to Parkinson’s disease (PD) risk via inhibition of protein clearance in neurons.

Triphenylplumbyl N,N-Dimethylcarbamodithioate

  • Structure : This lead-based compound replaces cobalt with a triphenylplumbyl group, creating a tetravalent Pb center. The Pb–S bonds are longer and weaker than Co–S bonds, reducing stability.
  • Applications: Lead dithiocarbamates were historically used in pesticides but are now restricted due to acute neurotoxicity and environmental persistence .
  • Reactivity : Lead compounds undergo hydrolysis more readily than cobalt analogs, releasing toxic Pb²⁺ ions. Cobalt complexes are more redox-active, enabling catalytic roles .

Comparison with Other Cobalt Coordination Complexes

Cobalt Salen Complexes (e.g., Co(salen))

  • Structure : Co(salen) features a tetradentate Schiff base ligand (salen = bis(salicylidene)ethylenediamine), creating a square-planar or octahedral geometry. This contrasts with the tetrahedral or square-planar geometry of Co-DMDTC.
  • Applications: Co(salen) is renowned for oxygen-binding capacity and catalytic oxidation reactions. Co-DMDTC’s sulfur-rich coordination sphere may favor redox catalysis or heavy-metal chelation .
  • Stability : Salen ligands provide greater thermodynamic stability than DMDTC, which is more prone to ligand substitution .

Cobalt Dithiocarbamate Derivatives with Alternate Ligands

  • Example: Cobalt complexes with diethyldithiocarbamate (DEDTC) exhibit stronger metal-ligand bonding due to bulkier ethyl groups, enhancing thermal stability. Co-DMDTC’s methyl groups may increase solubility in polar solvents .

Functional and Environmental Considerations

Toxicity Profiles

Compound Acute Toxicity (LD₅₀, oral rat) Chronic Effects
Cobalt(2+);N,N-Dimethylcarbamodithioate Not reported Potential carcinogenicity (Co²⁺)
Ziram 1,400 mg/kg Parkinson’s disease risk
Triphenylplumbyl-DMDTC <50 mg/kg Neurotoxicity, developmental harm

Environmental Persistence

  • Co-DMDTC may degrade via ligand oxidation or metal leaching, but cobalt ions persist in ecosystems. Ziram decomposes to dimethylamine and carbon disulfide, while lead analogs release persistent Pb²⁺ .

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